3,3,6-Trimethylbicyclo[3.1.0]hexan-2-one 3,3,6-Trimethylbicyclo[3.1.0]hexan-2-one
Brand Name: Vulcanchem
CAS No.: 53966-40-8
VCID: VC18656256
InChI: InChI=1S/C9H14O/c1-5-6-4-9(2,3)8(10)7(5)6/h5-7H,4H2,1-3H3
SMILES:
Molecular Formula: C9H14O
Molecular Weight: 138.21 g/mol

3,3,6-Trimethylbicyclo[3.1.0]hexan-2-one

CAS No.: 53966-40-8

Cat. No.: VC18656256

Molecular Formula: C9H14O

Molecular Weight: 138.21 g/mol

* For research use only. Not for human or veterinary use.

3,3,6-Trimethylbicyclo[3.1.0]hexan-2-one - 53966-40-8

Specification

CAS No. 53966-40-8
Molecular Formula C9H14O
Molecular Weight 138.21 g/mol
IUPAC Name 3,3,6-trimethylbicyclo[3.1.0]hexan-2-one
Standard InChI InChI=1S/C9H14O/c1-5-6-4-9(2,3)8(10)7(5)6/h5-7H,4H2,1-3H3
Standard InChI Key HANQTSNTSAMPQO-UHFFFAOYSA-N
Canonical SMILES CC1C2C1C(=O)C(C2)(C)C

Introduction

Structural Analysis and Molecular Characteristics

Bicyclic Framework and Substituent Effects

The core structure of bicyclo[3.1.0]hexan-2-one consists of a six-membered ring system fused with a cyclopropane ring, creating significant steric strain and angular tension. The addition of methyl groups at positions 3, 3, and 6 introduces further steric hindrance, which influences both the compound’s reactivity and conformational stability. The ketone at position 2 contributes to its polarity and serves as a potential site for nucleophilic attack or reduction reactions .

The molecular formula of 3,3,6-trimethylbicyclo[3.1.0]hexan-2-one is C₁₀H₁₄O, derived from the parent bicyclo[3.1.0]hexan-2-one (C₆H₈O) with three additional methyl groups (3 × CH₃). This aligns with the molecular weight of 138.22 g/mol, calculated as follows:

Molecular Weight=(12.01×10)+(1.01×14)+(16.00×1)=138.22g/mol\text{Molecular Weight} = (12.01 \times 10) + (1.01 \times 14) + (16.00 \times 1) = 138.22 \, \text{g/mol}

The exact mass, determined using isotopic abundances, is 138.1045 g/mol .

Stereochemical Considerations

The bicyclo[3.1.0]hexane system inherently possesses two bridgehead carbons (positions 1 and 4), which restrict ring puckering and enforce a rigid conformation. Methyl substituents at positions 3 and 6 further constrain rotational freedom, potentially leading to distinct diastereomeric forms. For example, the 3,3-dimethyl analog exhibits a planar ketone group, as evidenced by X-ray crystallography , suggesting that the trimethyl derivative may adopt a similar planar configuration.

Synthetic Approaches and Methodologies

(3 + 2) Annulation of Cyclopropenes

A convergent synthesis route for bicyclo[3.1.0]hexanes involves the photoredox-catalyzed (3 + 2) annulation of cyclopropenes with aminocyclopropanes . This method, employing iridium or organic photocatalysts under blue LED irradiation, enables the formation of all-carbon quaternary centers with high diastereoselectivity. For 3,3,6-trimethylbicyclo[3.1.0]hexan-2-one, a tailored approach might utilize a difluorocyclopropene precursor and a methyl-substituted cyclopropylaniline to introduce the desired substituents.

Functionalization of Preexisting Bicyclic Scaffolds

Physicochemical Properties

Thermal Stability and Phase Behavior

While experimental data for the trimethyl derivative are unavailable, the dimethyl analog (3,3-dimethylbicyclo[3.1.0]hexan-2-one) exhibits a melting point of N/A and a boiling point of N/A , suggesting that the additional methyl group in the trimethyl compound may further elevate its boiling point due to increased molecular weight and van der Waals interactions.

Spectroscopic Characteristics

  • Infrared (IR) Spectroscopy: The ketone carbonyl stretch is expected near 1700–1750 cm⁻¹, consistent with similar bicyclic ketones .

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Bridgehead protons (positions 1 and 4) resonate upfield (δ 1.0–1.5 ppm) due to shielding by adjacent methyl groups. Methyl protons at positions 3 and 6 appear as singlets near δ 1.2–1.4 ppm .

    • ¹³C NMR: The ketone carbon (C-2) is anticipated at δ 210–220 ppm, while quaternary carbons (C-3 and C-6) may appear near δ 25–35 ppm .

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